"Synthesis and characterization of Purine, 6-(butylthio)-"
"Synthesis and characterization of Purine, 6-(butylthio)-"
Technical Monograph | Version 1.0
Abstract
This technical guide details the synthesis, purification, and characterization of 6-(butylthio)purine (CAS 5069-82-9), a lipophilic thioether derivative of the antimetabolite 6-mercaptopurine (6-MP). Unlike its parent compound, which exists primarily as a thione tautomer, the S-butylated derivative is fixed in the thiol form, altering its pharmacokinetics and enzymatic interactions. This guide presents a robust S-alkylation protocol using phase-transfer principles or direct nucleophilic substitution, designed to minimize N-alkylation byproducts. It includes self-validating quality control steps (UV-shift assays, TLC monitoring) and detailed spectroscopic data interpretation for researchers in medicinal chemistry and drug discovery.
Introduction & Retrosynthetic Analysis
The modification of the purine scaffold at the C6 position is a cornerstone of antimetabolite research. 6-Mercaptopurine (6-MP) is a critical drug for acute lymphoblastic leukemia, functioning as a prodrug activated by hypoxanthine-guanine phosphoribosyltransferase (HGPRT). However, its bioavailability and half-life are limited by rapid oxidation via xanthine oxidase and methylation by thiopurine S-methyltransferase (TPMT).
6-(butylthio)purine serves two primary roles in research:
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Prodrug Design: The lipophilic butyl chain enhances membrane permeability, potentially bypassing initial hepatic metabolism before intracellular cleavage releases the active 6-MP.
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Enzyme Inhibition: S-alkylated purines act as competitive inhibitors or mechanistic probes for enzymes processing thiopurines, such as TPMT.
Strategic Synthesis: S-Alkylation vs. Nucleophilic Substitution
Two primary routes exist for synthesis:
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Route A (Recommended): Direct S-alkylation of 6-mercaptopurine. This method is preferred due to the high nucleophilicity of the thiolate anion (
) compared to the ring nitrogens under controlled basic conditions. -
Route B: Nucleophilic aromatic substitution (
) of 6-chloropurine with 1-butanethiol. While effective, this route requires the handling of odorous thiols and more expensive starting materials.
We will focus on Route A , optimized for yield and purity.
Figure 1: Reaction pathway for the selective S-alkylation of 6-mercaptopurine. The thiolate anion is generated in situ, attacking the butyl bromide to form the thioether.
Experimental Protocol: S-Alkylation of 6-Mercaptopurine
Objective: Synthesis of 6-(butylthio)purine (Target Scale: 10 mmol).
Reagents and Materials
| Reagent | MW ( g/mol ) | Equiv. | Amount | Role |
| 6-Mercaptopurine Monohydrate | 170.19 | 1.0 | 1.70 g | Substrate |
| 1-Bromobutane | 137.02 | 1.1 | 1.51 g (1.18 mL) | Alkylating Agent |
| Potassium Carbonate (anhydrous) | 138.21 | 1.2 | 1.66 g | Base |
| DMF (N,N-Dimethylformamide) | 73.09 | - | 15 mL | Solvent |
| Water (Deionized) | 18.02 | - | 50 mL | Quenching/Precipitation |
Step-by-Step Methodology
Step 1: Solubilization and Deprotonation
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In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.70 g of 6-mercaptopurine in 15 mL of DMF .
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Add 1.66 g of Potassium Carbonate (K2CO3) .
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Stir at room temperature for 15 minutes.
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Causality: The solution will turn from a suspension to a clearer yellow solution as the thiolate anion forms. K2CO3 is chosen over NaOH to maintain a milder basic environment, favoring S-alkylation over N-alkylation (which often requires stronger bases like NaH).
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Step 2: Alkylation Reaction
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Add 1.18 mL of 1-Bromobutane dropwise over 5 minutes.
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Stir the reaction mixture at ambient temperature (25°C) for 4–6 hours.
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Self-Validating Check (TLC): Monitor the reaction using Silica TLC plates (Mobile Phase: DCM:MeOH 9:1).
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Starting Material (6-MP): Rf ~ 0.1–0.2 (stays near baseline, UV active).
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Product: Rf ~ 0.5–0.6 (moves higher due to increased lipophilicity).
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Endpoint: Disappearance of the baseline spot.
-
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Step 3: Workup and Isolation
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Pour the reaction mixture slowly into 50 mL of ice-cold water with vigorous stirring.
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The product will precipitate as a white to off-white solid.
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Note: If an oil forms instead of a solid, scratch the flask walls with a glass rod or cool further to induce crystallization.
-
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Filter the solid using a Buchner funnel and wash with 2 x 10 mL of cold water to remove residual DMF and inorganic salts.
Step 4: Purification
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Recrystallize the crude solid from Ethanol/Water (1:1) or pure Ethanol .
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Dissolve the solid in minimal boiling ethanol, then add warm water until slight turbidity appears. Allow to cool slowly to 4°C.
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Collect crystals by filtration and dry under vacuum at 40°C for 12 hours.
Characterization & Validation
Trustworthiness in chemical synthesis relies on multi-modal validation. For 6-(butylthio)purine, the shift in UV absorption and specific NMR signals confirm the S-alkylation.
UV-Vis Spectroscopy Shift
This is a rapid "self-validating" check before running expensive NMR.
-
6-Mercaptopurine (pH 1):
(Thione form). -
6-Alkylthiopurines (pH 1):
. -
Protocol: Dissolve a small crystal in 0.1 N HCl. A blue shift of ~30 nm confirms the alkylation of the sulfur atom, blocking the thione tautomerism.
Nuclear Magnetic Resonance (NMR) Data
Expected Data for 6-(butylthio)purine:
| Nucleus | Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 1H | 13.40 | Broad s | 1H | NH (N-9) | Exchangeable; confirms N-H remains (no N-alkylation). |
| 1H | 8.70 | s | 1H | H-2 | Deshielded aromatic proton on pyrimidine ring. |
| 1H | 8.45 | s | 1H | H-8 | Imidazole ring proton. |
| 1H | 3.40 | t ( | 2H | S-CH 2- | Diagnostic triplet; shift proves S-linkage (N-alkyl would be ~4.0). |
| 1H | 1.68 | quint | 2H | -CH2- | Butyl chain methylene. |
| 1H | 1.45 | sext | 2H | -CH2- | Butyl chain methylene. |
| 1H | 0.92 | t | 3H | -CH3 | Terminal methyl group. |
Interpretation Logic:
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The presence of the S-CH2 triplet at ~3.4 ppm is the definitive proof of S-alkylation. If the butyl group were on Nitrogen, this signal would appear further downfield (closer to 4.0–4.2 ppm) due to the higher electronegativity of Nitrogen compared to Sulfur.
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The retention of the broad NH signal (>13 ppm) confirms that the N9 position is free.
Melting Point
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Expected Range: 158–162°C (Based on homolog trends; 6-ethylthiopurine melts ~186°C, longer chains typically lower the melting point).
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Note: Sharp melting point (<2°C range) indicates high purity.
Biological Context & Mechanism
Understanding the biological fate of 6-(butylthio)purine is essential for its application in drug development.
Metabolic Activation and Inhibition
Unlike 6-MP, which is a direct substrate for HGPRT, 6-(butylthio)purine must undergo S-dealkylation to become active, or it acts as a competitive inhibitor.
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Prodrug Pathway: In vivo, oxidative enzymes (e.g., Cytochrome P450s) may hydroxylate the butyl chain, leading to unstable intermediates that collapse to release free 6-MP.
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Enzyme Inhibition: The bulky butyl group prevents the molecule from being a substrate for TPMT (which methylates 6-MP). Instead, it may bind to the active site, inhibiting TPMT and potentially raising the therapeutic index of co-administered thiopurines.
Figure 2: Proposed metabolic activation pathway. The butyl group enhances entry into cells, where oxidative dealkylation restores the active 6-MP pharmacophore.
Safety and Handling
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Hazard Class: Purine derivatives are potential mutagens and irritants. 6-MP is a known teratogen.
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Handling: Handle all powders in a certified chemical fume hood. Wear nitrile gloves and N95/P100 respiratory protection if weighing large quantities.
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Waste Disposal: All aqueous waste containing purines must be collected in dedicated hazardous waste streams (Non-halogenated organics) and not poured down the drain.
References
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Elion, G. B., Burgi, E., & Hitchings, G. H. (1952). Studies on Condensed Pyrimidine Systems. IX. The Synthesis of Some 6-Substituted Purines. Journal of the American Chemical Society, 74(2), 411–414. Link
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ChemicalBook. (2024). 6-Mercaptopurine: Mechanism of Action and Resistance.[1] ChemicalBook Database. Link
- Lister, J. H. (1971). Fused Pyrimidines Part II: Purines. Wiley-Interscience.
- Kjellberg, J., & Johansson, N. G. (1986). Synthesis of some 6-alkylthiopurines and their nucleosides. Nucleosides and Nucleotides, 5(6), 599-612.
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 667490, Mercaptopurine. PubChem. Link
